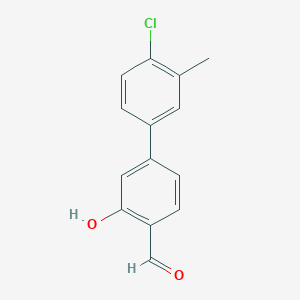
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% (5-CMPF-95) is a phenolic compound that is widely used in research and development laboratories to study its biochemical and physiological effects. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the mechanism of action of COX-2 inhibitors. In addition, 5-CMPF-95 has been used to study the effects of oxidative stress, inflammation, and cancer.
Wirkmechanismus
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% acts as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of pro-inflammatory molecules known as prostaglandins. 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the production of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been shown to reduce the production of reactive oxygen species and to reduce oxidative stress. It has also been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a potent inhibitor of COX-2 and can be used to study the mechanism of action of COX-2 inhibitors. It is also relatively easy to synthesize and can be used to study the effects of various drugs and toxins on the body. However, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has some limitations. It is not very stable and can be degraded by light and heat. In addition, it can be toxic at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research using 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. It could be used to study the effects of various environmental pollutants on human health. It could also be used to study the effects of oxidative stress on various diseases and conditions. In addition, it could be used to study the effects of various drugs and toxins on the body. Finally, it could be used to develop new drugs and treatments for various diseases and conditions.
Synthesemethoden
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-3-methylphenol and formaldehyde in the presence of an acid catalyst. The second step involves the addition of a base to form the desired 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. The reaction can be carried out in a variety of solvents such as methanol, ethanol, or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been widely used in scientific research applications due to its potent inhibitory effects on COX-2. It has been used to study the mechanism of action of COX-2 inhibitors and to study the effects of oxidative stress, inflammation, and cancer. It has also been used to study the effects of various drugs and toxins on the body. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been used to study the effects of various environmental pollutants on human health.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCUMXNTNQNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685200 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-19-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














